Cas no 27655-41-0 (isoquinoline-5-carbonitrile)

isoquinoline-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-Cyanoisoquinoline
- Isoquinoline-5-carbonitrile
- 5-Isoquinolinecarbonitrile
- 5-Cyano-isochinolin
- Isochinolin-5-carbonitril
- XVJDHUCBVHTPGE-UHFFFAOYSA-N
- PubChem18074
- BAS 04918776
- isoquinoline-5-carbon itrile
- MLS000075726
- 5-cyanoisoquinoline, AldrichCPR
- HMS2349E22
- SBB087007
- STK076823
- VQ10264
- AB13764
- SMR000013058
- ST035538
- BL00218
- isoquinoline-5-carbonitrile
-
- MDL: MFCD03109890
- インチ: 1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H
- InChIKey: XVJDHUCBVHTPGE-UHFFFAOYSA-N
- ほほえんだ: N1C([H])=C([H])C2C(C#N)=C([H])C([H])=C([H])C=2C=1[H]
計算された属性
- せいみつぶんしりょう: 154.05300
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 203
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 138-140 ºC
- ふってん: 341.5±15.0 ºC (760 Torr),
- フラッシュポイント: 119.8±5.6 ºC,
- 屈折率: 1.4820 (estimate)
- ようかいど: 極微溶性(0.66 g/l)(25ºC)、
- PSA: 36.68000
- LogP: 2.10648
isoquinoline-5-carbonitrile セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
isoquinoline-5-carbonitrile 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
isoquinoline-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69533-10.0g |
isoquinoline-5-carbonitrile |
27655-41-0 | 95.0% | 10.0g |
$240.0 | 2025-03-21 | |
abcr | AB467075-25g |
Isoquinoline-5-carbonitrile, min. 95%; . |
27655-41-0 | 25g |
€1021.20 | 2025-02-27 | ||
Enamine | EN300-69533-0.05g |
isoquinoline-5-carbonitrile |
27655-41-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Chemenu | CM111174-10g |
isoquinoline-5-carbonitrile |
27655-41-0 | 98% | 10g |
$417 | 2021-08-06 | |
Life Chemicals | F3148-5600-0.25g |
isoquinoline-5-carbonitrile |
27655-41-0 | 95%+ | 0.25g |
$28.0 | 2023-09-06 | |
Life Chemicals | F3148-5600-2.5g |
isoquinoline-5-carbonitrile |
27655-41-0 | 95%+ | 2.5g |
$64.0 | 2023-09-06 | |
Life Chemicals | F3148-5600-0.5g |
isoquinoline-5-carbonitrile |
27655-41-0 | 95%+ | 0.5g |
$30.0 | 2023-09-06 | |
abcr | AB467075-5 g |
Isoquinoline-5-carbonitrile, min. 95%; . |
27655-41-0 | 5g |
€330.00 | 2023-04-21 | ||
TRC | C988018-250mg |
5-Cyanoisoquinoline |
27655-41-0 | 250mg |
$75.00 | 2023-05-18 | ||
Alichem | A449002278-25g |
5-Isoquinolinecarbonitrile |
27655-41-0 | 98% | 25g |
$728.46 | 2023-09-02 |
isoquinoline-5-carbonitrile 関連文献
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1. Reactions of 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with nucleophilesIoannis Niopas,Gordon A. Smail J. Chem. Soc. Perkin Trans. 1 1991 119
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Ramendra Pratap,Resmi Raghunandan,P. R. Maulik,Vishnu Ji Ram RSC Adv. 2012 2 1299
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3. Synthesis of 5-ethyl-11H-pyrido[3,4-a]carbazole by two routes and conversion of uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-a]carbazoleDimitrios Cohylakis,Geoffrey J. Hignett,Keith V. Lichman,John A. Joule J. Chem. Soc. Perkin Trans. 1 1974 1518
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4. Reactions of 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with nucleophilesIoannis Niopas,Gordon A. Smail J. Chem. Soc. Perkin Trans. 1 1991 119
-
5. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783
isoquinoline-5-carbonitrileに関する追加情報
Recent Advances in Isoquinoline-5-carbonitrile (CAS: 27655-41-0) Research: A Comprehensive Briefing
Isoquinoline-5-carbonitrile (CAS: 27655-41-0) has emerged as a pivotal scaffold in medicinal chemistry and drug discovery due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This briefing synthesizes the latest research findings, focusing on the molecular mechanisms, synthetic methodologies, and therapeutic applications associated with this compound.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of isoquinoline-5-carbonitrile derivatives as selective inhibitors of protein kinases involved in cancer cell proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar potency against specific kinase targets. Notably, derivatives of 27655-41-0 exhibited improved pharmacokinetic profiles, including enhanced bioavailability and reduced off-target effects, as confirmed through in vivo models.
In the realm of synthetic chemistry, advancements in catalytic C-H functionalization have enabled more efficient routes to isoquinoline-5-carbonitrile derivatives. A breakthrough paper in Angewandte Chemie (2024) detailed a palladium-catalyzed cyanation protocol that significantly reduces reaction times and improves yields compared to traditional methods. This innovation is particularly relevant for scaling up production while maintaining high purity standards, a critical factor for pharmaceutical applications.
Neuropharmacological research has also explored the potential of 27655-41-0-based compounds as modulators of neurotransmitter systems. A recent preclinical study revealed that certain structural analogs of isoquinoline-5-carbonitrile exhibit dual activity as dopamine D2 receptor antagonists and serotonin reuptake inhibitors, suggesting promise for treating psychiatric disorders. These findings were further supported by molecular docking simulations, which elucidated the compound's interactions with key neural receptors.
The antimicrobial potential of isoquinoline-5-carbonitrile derivatives has gained attention in light of rising antibiotic resistance. A 2024 multi-center study identified several 27655-41-0 analogs with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA strains. Mechanistic studies indicated that these compounds disrupt bacterial cell wall synthesis through a novel target, distinct from existing antibiotic classes, thereby reducing the likelihood of cross-resistance.
From a drug development perspective, recent patent filings (2023-2024) highlight the growing commercial interest in isoquinoline-5-carbonitrile scaffolds. Several pharmaceutical companies have claimed novel compositions incorporating 27655-41-0 derivatives for oncology and immunology indications, with two candidates currently progressing through Phase I clinical trials. These developments underscore the compound's transition from a research tool to a potential therapeutic entity.
In conclusion, the body of research surrounding isoquinoline-5-carbonitrile (27655-41-0) continues to expand, revealing new dimensions of its chemical versatility and therapeutic potential. Future directions likely include further optimization of its pharmacokinetic properties, exploration of combination therapies, and investigation of its applications in emerging areas such as targeted protein degradation. The compound's unique structural features position it as a valuable asset in the ongoing quest for novel bioactive molecules.
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